molecular formula C5H6N4O B8597852 3-Oxo-3,4-dihydro-2-pyrazinecarboximidamide

3-Oxo-3,4-dihydro-2-pyrazinecarboximidamide

Cat. No. B8597852
M. Wt: 138.13 g/mol
InChI Key: KGHLGHSBTMQPPP-UHFFFAOYSA-N
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Patent
US06800629B2

Procedure details

In 33 ml of methanol was dissolved 1.1 g of 3-oxo-3,4-dihydro-2-pyrazinecarbonitrile synthesized according to the description of J. Heterocycl. Chem., Vol. 19, Pages 1,397-1,402 (1982). While cooling the solution with ice, gaseous hydrogen chloride was introduced until saturation, after which the solution was stirred at the same temperature as above for 8 hours. The solvent was removed under reduced pressure, the residue thus obtained and dissolved in 55 ml of a 7 mol/L solution of ammonia in methanol at an ice-cooled temperature, and the solution thus obtained was stirred at the same temperature as above for 5 minutes. The solid product formed was collected by filtration to obtain 1.1 g of 3-oxo-3,4-dihydro-2-pyrazinecarboximidamide as a light yellow-colored solid product.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step Two
Quantity
33 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[NH:7][CH:6]=[CH:5][N:4]=[C:3]1[C:8]#[N:9].Cl.[NH3:11]>CO>[O:1]=[C:2]1[NH:7][CH:6]=[CH:5][N:4]=[C:3]1[C:8](=[NH:11])[NH2:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
1.1 g
Type
reactant
Smiles
O=C1C(=NC=CN1)C#N
Name
Quantity
33 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
solution
Quantity
0 (± 1) mol
Type
solvent
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Name
ice
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Stirring
Type
CUSTOM
Details
after which the solution was stirred at the same temperature as above for 8 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
synthesized
ADDITION
Type
ADDITION
Details
was introduced until saturation
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue thus obtained
TEMPERATURE
Type
TEMPERATURE
Details
cooled temperature
CUSTOM
Type
CUSTOM
Details
the solution thus obtained
STIRRING
Type
STIRRING
Details
was stirred at the same temperature as above for 5 minutes
Duration
5 min
CUSTOM
Type
CUSTOM
Details
The solid product formed
FILTRATION
Type
FILTRATION
Details
was collected by filtration

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
O=C1C(=NC=CN1)C(N)=N
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.